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molecular formula C14H11FO2 B1532617 4-(3-Fluoro-benzyl)-benzoic acid CAS No. 1258540-14-5

4-(3-Fluoro-benzyl)-benzoic acid

Cat. No. B1532617
M. Wt: 230.23 g/mol
InChI Key: SJHWVLADKRXQQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09266832B2

Procedure details

A mixture of methyl 4-(3-fluorobenzyl)benzoate (0.574 g; 2.35 mmol) and lithium hydroxide (0.493 g; 11.75 mmol) in water (6 mL) and THF (6 mL) was heated at 60° C. for 3 hours and concentrated under reduced pressure. The resulting aqueous solution was acidified with a 6N solution of hydrochloric acid in water. The resulting precipitate was filtered off to give 0.541 g (quantitative) of 4-(3-fluorobenzyl)benzoic acid which was used without further purification.
Name
methyl 4-(3-fluorobenzyl)benzoate
Quantity
0.574 g
Type
reactant
Reaction Step One
Quantity
0.493 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:16]=[CH:17][CH:18]=1)[CH2:5][C:6]1[CH:15]=[CH:14][C:9]([C:10]([O:12]C)=[O:11])=[CH:8][CH:7]=1.[OH-].[Li+]>O.C1COCC1>[F:1][C:2]1[CH:3]=[C:4]([CH:16]=[CH:17][CH:18]=1)[CH2:5][C:6]1[CH:15]=[CH:14][C:9]([C:10]([OH:12])=[O:11])=[CH:8][CH:7]=1 |f:1.2|

Inputs

Step One
Name
methyl 4-(3-fluorobenzyl)benzoate
Quantity
0.574 g
Type
reactant
Smiles
FC=1C=C(CC2=CC=C(C(=O)OC)C=C2)C=CC1
Name
Quantity
0.493 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
6 mL
Type
solvent
Smiles
O
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered off

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(CC2=CC=C(C(=O)O)C=C2)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.541 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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